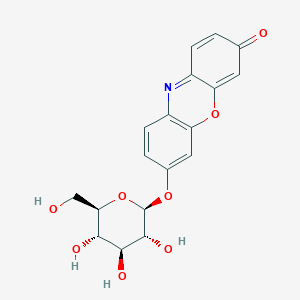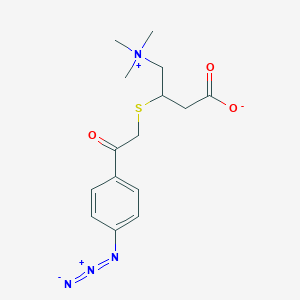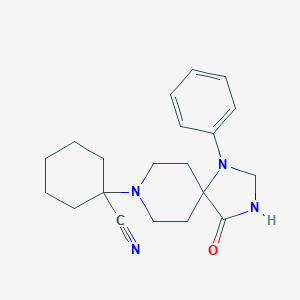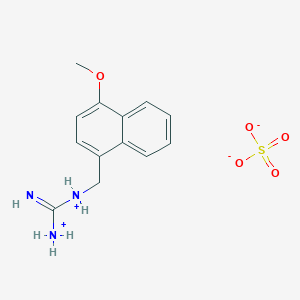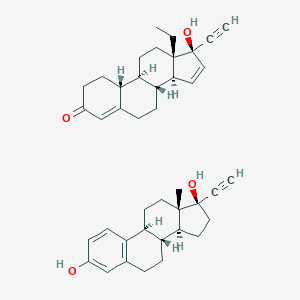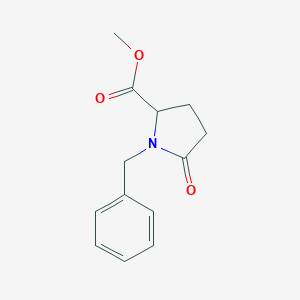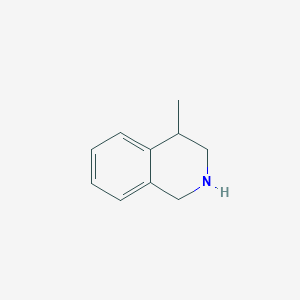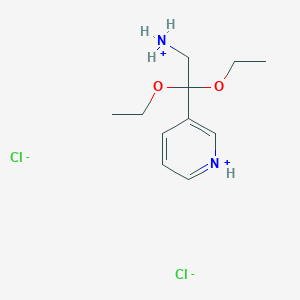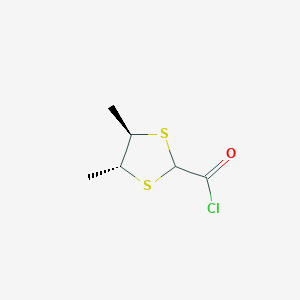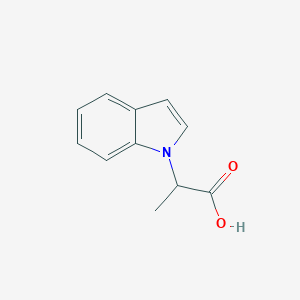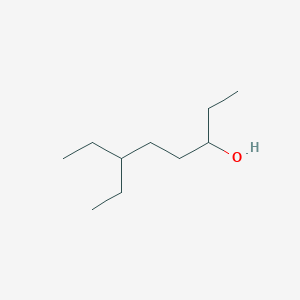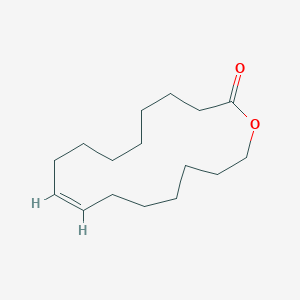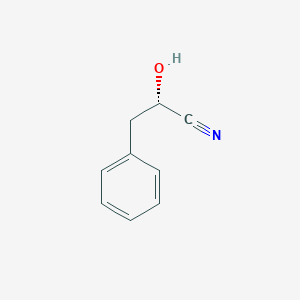
(S)-alpha-Hydroxybenzenepropanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-alpha-Hydroxybenzenepropanenitrile, also known as mandelic acid, is a chiral aromatic alpha-hydroxy acid that is widely used in the pharmaceutical and cosmetic industries. It has been studied extensively due to its unique properties and potential therapeutic applications. In
Applications De Recherche Scientifique
(S)-alpha-Hydroxybenzenepropanenitrile has been extensively studied for its potential therapeutic applications. It has been found to possess antibacterial, antiviral, and anti-inflammatory properties. It has also been shown to have potential as an analgesic, antitumor, and antifungal agent. In addition, (S)-alpha-Hydroxybenzenepropanenitrile has been used in the cosmetic industry as a skin lightening agent.
Mécanisme D'action
The exact mechanism of action of (S)-alpha-Hydroxybenzenepropanenitrile is not fully understood. However, it is believed to work by inhibiting the synthesis of cell wall components in bacteria, interfering with the replication of viruses, and reducing inflammation by inhibiting the production of prostaglandins. It has also been shown to induce apoptosis in cancer cells.
Effets Biochimiques Et Physiologiques
(S)-alpha-Hydroxybenzenepropanenitrile has been shown to have a variety of biochemical and physiological effects. It has been found to increase the levels of gamma-aminobutyric acid (GABA), a neurotransmitter that plays a role in regulating anxiety and mood. It has also been shown to increase the levels of dopamine, a neurotransmitter that plays a role in regulating reward and motivation. In addition, (S)-alpha-Hydroxybenzenepropanenitrile has been shown to reduce the levels of glutamate, a neurotransmitter that plays a role in excitatory signaling in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
(S)-alpha-Hydroxybenzenepropanenitrile has several advantages for lab experiments. It is readily available and relatively inexpensive. It is also stable under normal storage conditions and can be easily synthesized in large quantities. However, (S)-alpha-Hydroxybenzenepropanenitrile has some limitations for lab experiments. It is a weak acid and can be difficult to dissolve in water. It also has a low solubility in organic solvents, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research on (S)-alpha-Hydroxybenzenepropanenitrile. One direction is to explore its potential as an antitumor agent. Another direction is to investigate its potential as a treatment for neurodegenerative disorders such as Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of (S)-alpha-Hydroxybenzenepropanenitrile and its potential applications in the pharmaceutical and cosmetic industries.
Méthodes De Synthèse
(S)-alpha-Hydroxybenzenepropanenitrile can be synthesized through various methods, including the oxidation of (S)-phenylglycine, the hydrolysis of mandelonitrile, and the reduction of benzoylformic acid. The most commonly used method is the hydrolysis of mandelonitrile using hydrochloric acid. The resulting (S)-alpha-Hydroxybenzenepropanenitrile acid is then purified through recrystallization.
Propriétés
Numéro CAS |
106863-50-7 |
|---|---|
Nom du produit |
(S)-alpha-Hydroxybenzenepropanenitrile |
Formule moléculaire |
C9H9NO |
Poids moléculaire |
147.17 g/mol |
Nom IUPAC |
(2S)-2-hydroxy-3-phenylpropanenitrile |
InChI |
InChI=1S/C9H9NO/c10-7-9(11)6-8-4-2-1-3-5-8/h1-5,9,11H,6H2/t9-/m0/s1 |
Clé InChI |
GOOUUOYVIYFDBL-VIFPVBQESA-N |
SMILES isomérique |
C1=CC=C(C=C1)C[C@@H](C#N)O |
SMILES |
C1=CC=C(C=C1)CC(C#N)O |
SMILES canonique |
C1=CC=C(C=C1)CC(C#N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



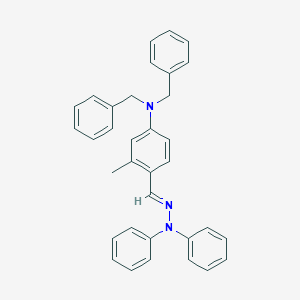
![(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2,5-Diamino-5-oxopentanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]pentanedioic acid](/img/structure/B25105.png)
